1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea
Description
1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a thiophene ring, and a urea moiety
Properties
IUPAC Name |
1-cyclopentyl-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c18-10-8-12(14-6-3-11-20-14)7-9-16-15(19)17-13-4-1-2-5-13/h3,6,11-13,18H,1-2,4-5,7-10H2,(H2,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEAMYQQHKRBHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCC(CCO)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene derivative: The thiophene ring is functionalized to introduce the desired substituents.
Coupling reaction: The functionalized thiophene is coupled with a cyclopentyl derivative under specific conditions to form the intermediate compound.
Urea formation: The intermediate compound undergoes a reaction with an isocyanate or a related reagent to form the final urea derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea moiety to an amine.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a drug candidate for certain diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea can be compared with other similar compounds, such as:
1-Cyclopentyl-3-[5-hydroxy-3-(phenyl)pentyl]urea: This compound has a phenyl ring instead of a thiophene ring, which may result in different chemical and biological properties.
1-Cyclopentyl-3-[5-hydroxy-3-(pyridin-2-yl)pentyl]urea: The presence of a pyridine ring can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and its potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a cyclopentyl group and a thiophenyl moiety. This structural configuration is believed to contribute to its biological activity.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds with urea linkages often act as enzyme inhibitors. For instance, certain urea derivatives have been shown to inhibit urease activity, which is crucial in treating infections related to urease-producing bacteria .
- Modulation of Receptor Activity : The presence of the thiophenyl group may influence receptor binding and modulation, potentially affecting neurotransmitter systems or inflammatory pathways.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar compounds. For example, certain urea derivatives have demonstrated significant cytotoxic effects on various cancer cell lines, indicating that this compound may also possess similar properties.
Anti-inflammatory Effects
Compounds with structural similarities have been reported to exhibit anti-inflammatory effects. The inhibition of specific pathways involved in inflammation could make this compound a candidate for further research in inflammatory diseases.
Neuropharmacological Effects
The interaction with neurotransmitter systems is another area where this compound may show promise. Compounds that modulate serotonin or dopamine receptors are being investigated for their potential in treating mood disorders and neurodegenerative diseases.
Case Studies
Several case studies have investigated the biological effects of compounds related to this compound:
- Antitumor Efficacy : A study examining a related urea derivative found that it significantly inhibited tumor growth in vivo and induced apoptosis in cancer cells through a mechanism involving DNA damage response pathways.
- Enzyme Inhibition : Another study focused on the urease inhibitory activity of structurally similar compounds, demonstrating IC50 values that suggest potent inhibition, which could be relevant for treating conditions like peptic ulcers caused by Helicobacter pylori .
Data Tables
Q & A
Q. Example Reaction Setup :
| Component | Quantity/Parameter |
|---|---|
| Amine precursor | 1.0 equiv |
| Cyclopentyl isocyanate | 1.5 equiv |
| Solvent | Anhydrous THF (3 mL/mmol) |
| Reaction time | 24 hours |
| Yield | 43–86% (typical) |
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?
Basic Research Question
Key techniques include:
- ¹³C NMR : Look for urea carbonyl signals at δ 157–160 ppm and thiophene C-S/C=C resonances at δ 120–140 ppm. Hydroxy groups may appear as broad signals at δ 55–60 ppm .
- MS (APCI) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M]+) with mass accuracy ≤0.5 Da. For C₂₀H₂₉N₂O₂S (example), expect m/z 407.5 (calc.) vs. 407.1 (obs.) .
- FTIR : Urea C=O stretches at ~1630–1740 cm⁻¹ and hydroxy O-H stretches at ~3300–3500 cm⁻¹ .
Q. Priority Markers :
| Technique | Critical Peaks/Bands |
|---|---|
| ¹³C NMR | δ 158.15 (urea), 147.64 (thiophene) |
| MS | m/z 407.1 ([M]+) |
| IR | 1747 cm⁻¹ (C=O), 3342 cm⁻¹ (O-H) |
How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) when characterizing this urea derivative?
Advanced Research Question
Contradictions may arise from dynamic conformational changes or impurities. Methodological approaches include:
- 2D NMR (HSQC, HMBC) : Correlate ambiguous proton/carbon signals to confirm connectivity, especially for thiophene and pentyl chain assignments .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data.
- Crystallography : If crystallizable, X-ray diffraction provides definitive structural validation (e.g., SHELX refinement protocols) .
Case Study : In a related compound (CA19), unexpected δ 55.70 ppm (¹³C NMR) was resolved as a methoxy group via HMBC correlations to adjacent quaternary carbons .
What strategies are recommended for optimizing the solubility and bioavailability of this compound in preclinical studies?
Advanced Research Question
- Structural Modifications : Introduce hydrophilic groups (e.g., polyethylene glycol chains) on the pentyl hydroxy moiety while retaining the thiophene’s electronic profile.
- Prodrug Design : Mask the hydroxy group as an ester (e.g., acetyl) for improved membrane permeability, with enzymatic cleavage in vivo .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
Precedent : AEPU, a urea derivative, achieved enhanced bioavailability via solubilizing ethoxyethoxy side chains .
How can structure-activity relationship (SAR) studies be designed to elucidate the role of the thiophene moiety in this compound’s biological activity?
Advanced Research Question
- Analog Synthesis : Prepare derivatives with thiophene replaced by furan, phenyl, or pyridine rings.
- In Vitro Assays : Test inhibition of soluble epoxide hydrolase (sEH) or anti-inflammatory activity (e.g., COX-2 inhibition), comparing IC₅₀ values across analogs.
- Computational Docking : Map thiophene’s sulfur atom interactions with enzyme active sites (e.g., π-S stacking in sEH) .
Q. SAR Table Example :
| Analog | Thiophene Modification | IC₅₀ (sEH) |
|---|---|---|
| Parent compound | None | 12 nM |
| Furan analog | O instead of S | 45 nM |
| Pyridine analog | N instead of S | 210 nM |
What computational chemistry approaches are validated for predicting the conformational stability of the 5-hydroxy-3-(thiophen-2-yl)pentyl chain in this molecule?
Advanced Research Question
- Molecular Dynamics (MD) : Simulate rotational freedom of the pentyl chain in explicit solvent (e.g., water, 300 K, 100 ns trajectory).
- QM/MM Calculations : Optimize ground-state geometry using B3LYP/6-31G* to identify low-energy conformers.
- Free Energy Landscapes : Plot dihedral angles (C3-C4-C5-O) to identify dominant conformations .
Key Insight : The hydroxy group’s hydrogen-bonding with urea’s carbonyl may restrict conformational flexibility, as seen in related β-lactam ureas .
What are the critical considerations for ensuring reproducibility in the multi-step synthesis of this compound, particularly in protecting group chemistry and purification?
Basic Research Question
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) for the hydroxy group during amine synthesis to prevent side reactions. Deprotect with TBAF prior to urea formation.
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water) to separate diastereomers or regioisomers.
- Quality Control : Validate intermediate purity (>95% by HPLC) before proceeding to subsequent steps .
Q. Workflow :
Amine synthesis → TBS protection → purification.
Urea formation → deprotection → final purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
